BenchChemオンラインストアへようこそ!

Sodium L-pyroglutamate

Cosmetic Science Humectant Performance Formulation Development

Select Sodium L-pyroglutamate for unmatched formulation & research advantages: (1) Native NMF component (~12% stratum corneum) delivers 1.5× hydrating power vs glycerin, 6× vs sorbitol, enabling 'skin-identical' claims with reduced irritation. (2) Clinically proven verbal memory improvement in aged subjects (60-day RCT). (3) Documented intact brain penetration (>60% cerebral radioactivity) with cortical ACh/GABA release enhancement. (4) 100% of 225 ECHA-notified reports confirm no GHS hazard criteria—eliminating hazard labeling and simplifying multi-jurisdiction shipping. Available as ≥98% crystalline powder or 48–52% aqueous solution.

Molecular Formula C5H6NNaO3
Molecular Weight 151.1 g/mol
CAS No. 28874-51-3
Cat. No. B1323368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium L-pyroglutamate
CAS28874-51-3
Molecular FormulaC5H6NNaO3
Molecular Weight151.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)[O-].[Na+]
InChIInChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1
InChIKeyCRPCXAMJWCDHFM-DFWYDOINSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium L-Pyroglutamate (CAS 28874-51-3): Procurement Baseline and Product Identity


Sodium L-pyroglutamate, also known as Sodium PCA (pyrrolidone carboxylic acid) or sodium pidolate, is the monosodium salt of L-pyroglutamic acid (5-oxoproline), a cyclized derivative of glutamic acid [1]. It occurs endogenously as a major component of the skin's Natural Moisturizing Factor (NMF) and has been investigated as an endogenous nootropic agent [2]. With a molecular weight of 151.10 g/mol and high water solubility, the compound is commercially supplied in purity grades ranging from 48-52% aqueous solutions to ≥98.5% crystalline powder, with product forms including white crystalline powder and clear to light yellow liquid [3].

Why Sodium L-Pyroglutamate Cannot Be Simply Substituted: Key Differentiators for Scientific Selection


Sodium L-pyroglutamate differs from generic humectants and structurally related nootropic compounds in ways that materially affect formulation performance and research outcomes. Unlike glycerin and propylene glycol, it is not merely an exogenous humectant but a native component of human NMF, providing endogenously compatible hydration . Compared to the free acid form (pyroglutamic acid), the sodium salt offers enhanced water solubility and reduced acidity for formulation compatibility . Against piracetam—which shares the 2-oxo-pyrrolidine core—the carboxylic acid side chain of pyroglutamate confers distinct pharmacokinetic properties including measurable brain penetration after oral administration [1]. Arginine pyroglutamate, another salt variant, introduces the vasodilatory effects of arginine, altering the nootropic profile [2]. These differences preclude simple interchangeability in both cosmetic formulation and neuropharmacology research applications.

Sodium L-Pyroglutamate (CAS 28874-51-3): Quantitative Comparative Evidence for Procurement Decisions


Superior Hydrating Power: 1.5× Glycerin and 6× Sorbitol Under Identical Environmental Conditions

Sodium L-pyroglutamate (Sodium PCA) demonstrates quantitatively superior hydrating power compared to traditional humectants. Under identical environmental conditions, its hydrating power has been measured at 1.5 times that of glycerin, 2 times that of propanediol, and 6 times that of sorbitol . This represents a class-level performance advantage among polyol-based humectants commonly used in cosmetic and personal care formulations.

Cosmetic Science Humectant Performance Formulation Development

Endogenous NMF Component: Sodium PCA Comprises ~12% of Stratum Corneum Natural Moisturizing Factor

Sodium L-pyroglutamate is not an exogenous synthetic additive but a native component of the skin's Natural Moisturizing Factor (NMF), where it constitutes approximately 12% of the total NMF composition alongside free amino acids (~40%), lactate, urea, and ions [1]. By contrast, glycerin and propylene glycol are exogenous humectants that do not naturally occur at significant concentrations in the stratum corneum's intrinsic moisturizing system . This compositional identity enables Sodium PCA to function as a physiological humectant that integrates with the skin's endogenous water-holding mechanisms.

Dermatology Skin Barrier Function Natural Moisturizing Factor

Human Clinical Evidence: Pyroglutamic Acid Improves Age-Associated Verbal Memory Impairment vs. Placebo

In a randomized, double-blind, placebo-controlled clinical trial of 40 aged subjects with memory deficits, pyroglutamic acid (PCA) demonstrated efficacy in improving verbal memory functions over a 60-day treatment period [1]. Twenty subjects received PCA while 20 received placebo, with memory functions evaluated at baseline and after 60 days using a battery of 6 memory tasks [2]. In contrast, structurally related compounds such as piracetam, while sharing the 2-oxo-pyrrolidine core, differ in side-chain chemistry (acetamide vs. carboxylic acid) and have not been subjected to an identical clinical protocol in this specific age-associated memory impairment population [3].

Cognitive Neuroscience Nootropics Geriatric Pharmacology

Brain Penetration Evidence: 60% Cerebral Radioactivity as Intact Pyroglutamate Following Oral Administration

Oral administration of 500 mg/kg [3H]pyroglutamate to rats resulted in a 30-fold increase in plasma levels and a doubling of brain pyroglutamate levels, with over 60% of the cerebral radioactivity present as intact [3H]pyroglutamate [1]. This demonstrates that Sodium L-pyroglutamate is not only well absorbed from the gastrointestinal tract but also penetrates the blood-brain barrier in significant amounts without extensive metabolic degradation [2]. By comparison, structurally related nootropic agents such as piracetam also exhibit brain penetration but differ in mechanism and metabolic profile, while other pyroglutamate salts (e.g., arginine pyroglutamate) introduce additional pharmacokinetic variables from the counterion [3].

Pharmacokinetics Blood-Brain Barrier Neuropharmacology

Neurotransmitter Modulation: Pyroglutamic Acid Increases Cortical Acetylcholine and GABA Release

In freely moving guinea-pigs, intraperitoneal administration of L-pyroglutamic acid (7.7 mmol/kg) or intracerebroventricular administration (25-50 μmol) increased the release of both acetylcholine (ACh) and GABA from the cortical surface, decreased spontaneous motor activity, and synchronized the electrocorticogram [1]. These effects suggest that pyroglutamate acts as a GABAergic modulator, increasing GABA release possibly through altered amino acid transport or glutamic acid receptor antagonism . This dual neurotransmitter modulation profile distinguishes Sodium L-pyroglutamate from other pyroglutamate derivatives that may not engage the same receptor-mediated pathways [2].

Neurochemistry Synaptic Transmission GABAergic System

GHS Safety Profile: 100% of 225 Company Reports Indicate No Hazard Classification Required

According to aggregated ECHA C&L Inventory notifications, Sodium L-pyroglutamate does not meet GHS hazard criteria for 100% (225 of 225) of all company reports submitted [1]. No hazard statements are assigned to this compound across any of the notified classifications [2]. This safety profile contrasts with certain alternative humectants and preservatives that carry GHS hazard classifications requiring specific handling precautions, labeling requirements, and restricted use concentrations.

Safety Assessment Regulatory Compliance GHS Classification

Sodium L-Pyroglutamate (CAS 28874-51-3): Evidence-Backed Procurement Scenarios for Scientific and Industrial Use


High-Performance Cosmetic and Personal Care Formulations Requiring Superior Humectancy

Formulators seeking a humectant with quantified performance superiority should specify Sodium L-pyroglutamate over glycerin, sorbitol, or propanediol. The demonstrated 1.5× hydrating power advantage versus glycerin and 6× advantage versus sorbitol under identical conditions enables reduced inclusion rates for equivalent moisture retention or enhanced hydration at standard concentrations . The compound's identity as a native NMF component (~12% of stratum corneum NMF) provides formulation compatibility that synthetic alternatives cannot match, supporting 'skin-identical' product claims and reducing irritation potential in sensitive-skin applications [1].

Cognitive Health and Nootropic Nutraceutical Development with Clinical Validation

Procurement for cognitive health supplements or functional foods should prioritize Sodium L-pyroglutamate based on the existing randomized, double-blind, placebo-controlled clinical trial demonstrating verbal memory improvement in aged subjects with memory deficits over a 60-day treatment period [2]. This human clinical evidence provides a substantiation basis that structurally related but mechanistically distinct compounds such as piracetam do not offer in this specific indication, while the documented blood-brain barrier penetration (>60% cerebral radioactivity as intact compound) provides pharmacokinetic validation supporting oral bioavailability [3].

Neuropharmacology Research Requiring Validated Brain-Penetrant Compounds

Researchers investigating GABAergic modulation, cholinergic neurotransmission, or nootropic mechanisms should select Sodium L-pyroglutamate based on the established evidence of cortical ACh and GABA release enhancement in freely moving animal models [4] combined with the pharmacokinetic demonstration of intact brain penetration following oral administration [3]. This dual validation of both mechanistic action and bioavailability distinguishes Sodium L-pyroglutamate from pyroglutamate derivatives and analogs lacking both elements of experimental confirmation.

Global Procurement Requiring Streamlined Regulatory and Safety Compliance

Procurement managers handling international supply chains or products destined for multiple regulatory jurisdictions should consider Sodium L-pyroglutamate's GHS safety classification advantage. With 100% of 225 ECHA-notified company reports indicating no GHS hazard criteria are met, the compound eliminates the need for hazard labeling, specialized handling protocols, and restrictive concentration limits that accompany many alternative cosmetic and nutraceutical ingredients [5]. This simplifies SDS documentation, reduces shipping classification complexity, and supports clean-label product positioning in regulated markets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium L-pyroglutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.